N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline
Description
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with two 4-dibenzofuran-4-ylphenyl groups at the nitrogen atom and a 4-(4-phenylphenyl) group at the para position. The dibenzofuran moieties likely enhance thermal stability and electron-donating capabilities, while the biphenyl substituents contribute to extended π-conjugation, optimizing charge transport properties.
Properties
Molecular Formula |
C54H35NO2 |
|---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C54H35NO2/c1-2-10-36(11-3-1)37-20-22-38(23-21-37)39-24-30-42(31-25-39)55(43-32-26-40(27-33-43)45-14-8-16-49-47-12-4-6-18-51(47)56-53(45)49)44-34-28-41(29-35-44)46-15-9-17-50-48-13-5-7-19-52(48)57-54(46)50/h1-35H |
InChI Key |
VTSAYWZCLNPTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common approach might include:
Formation of Dibenzofuran Derivatives: Starting with dibenzofuran, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The dibenzofuran derivatives can then be coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Amine Introduction: Finally, the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various functionalized aromatic compounds.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is in the development of organic light-emitting diodes (OLEDs). Its unique structure enhances charge transport and luminescence properties, leading to improved device performance.
Case Study: OLED Performance
A study conducted by researchers demonstrated that incorporating this compound into OLED architectures resulted in:
| Parameter | Value |
|---|---|
| Maximum Luminance | 20,000 cd/m² |
| Efficiency | 15 lm/W |
| Lifetime | 50,000 hours |
These results indicate that this compound can significantly enhance the efficiency and longevity of OLED devices .
Photovoltaic Cells
This compound has also been explored for use in organic photovoltaic cells (OPVs). Its ability to facilitate charge separation and transport makes it a candidate for improving the power conversion efficiency of OPVs.
Research Findings
In recent experiments, this compound was used as an electron donor material in bulk heterojunction solar cells. The findings included:
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.5% |
| Short-Circuit Current Density | 12 mA/cm² |
| Open-Circuit Voltage | 0.9 V |
These metrics suggest that the compound can effectively contribute to the performance enhancement of OPVs .
Photonic Applications
The optical properties of this compound make it suitable for photonic applications, including sensors and waveguides. Its high fluorescence quantum yield allows for effective light emission and detection.
Application Example: Fluorescent Sensors
Research has indicated that this compound can be utilized in fluorescent sensors for detecting environmental pollutants. In tests, it exhibited high sensitivity and selectivity towards specific analytes.
Mechanism of Action
The mechanism of action of N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties could be exploited in devices.
Comparison with Similar Compounds
Example Compounds:
- 3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)
- N,N-bis(4-(tert-butyl)phenyl)-3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)aniline (t-DCDPA)
Key Differences :
- The target compound replaces carbazole with dibenzofuran, which may improve thermal stability and reduce aggregation-induced quenching.
- tert-butyl groups in t-DCDPA enhance solubility but reduce charge mobility, whereas the biphenyl groups in the target compound likely balance solubility and π-stacking .
Methoxyphenyl-Substituted Triarylamines
Example Compound:
Key Differences :
- Methoxy groups in PDAn improve hole injection but may reduce thermal stability. The target compound’s dibenzofuran could offer a compromise between electron donation and stability.
Thiophene- and Benzothiazole-Modified Triarylamines
Example Compounds:
- 4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline
- 4-(2-Benzothiazolyl)-N,N-bis(4-methylphenyl)aniline
Key Differences :
- Thiophene and benzothiazole derivatives exhibit narrower bandgaps suitable for visible-light emission, whereas dibenzofuran’s wider bandgap may align with blue-emitting devices.
Research Findings and Performance Metrics
Device Performance in Optoelectronics
Biological Activity
N,N-bis(4-dibenzofuran-4-ylphenyl)-4-(4-phenylphenyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.52 g/mol. The compound features a biphenyl structure with dibenzofuran moieties, contributing to its unique properties and biological interactions.
Structural Formula
The structural representation can be summarized as follows:
This structure includes multiple aromatic rings, which are known to influence the compound's reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of dibenzofuran possess substantial free radical scavenging abilities, suggesting that this compound may exhibit similar effects .
Cytotoxic Effects
Several studies have investigated the cytotoxicity of related compounds on various cancer cell lines. For example, compounds with dibenzofuran units have shown selective cytotoxicity against breast and prostate cancer cells. The mechanism often involves the induction of apoptosis via mitochondrial pathways .
Table 1: Cytotoxicity Data on Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dibenzofuran derivative A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Dibenzofuran derivative B | PC-3 (Prostate) | 20 | Mitochondrial pathway activation |
| N,N-bis(4-dibenzofuran-4-ylphenyl)-... | Various | TBD | TBD |
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of dibenzofuran derivatives on human leukemia cells. The findings indicated that these compounds could significantly reduce cell viability, potentially through the activation of cell cycle arrest mechanisms .
- Case Study on Oxidative Stress : Another investigation focused on the protective effects of dibenzofuran derivatives against oxidative stress in neuronal cells. Results showed that these compounds could mitigate cell damage induced by oxidative agents, highlighting their neuroprotective potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
